molecular formula C11H15Cl2N3 B1413413 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-72-2

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Cat. No.: B1413413
CAS No.: 2109371-72-2
M. Wt: 260.16 g/mol
InChI Key: ORQSVUSQARYGRS-UHFFFAOYSA-N
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Description

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and angiogenesis. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, making FGFR inhibitors a promising area of research for cancer therapy .

Biochemical Analysis

Biochemical Properties

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis. The compound binds to the ATP-binding site of the FGFRs, preventing their activation and subsequent downstream signaling.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, blocking the activation of downstream signaling pathways. The compound’s low molecular weight enhances its binding affinity and specificity, making it a promising lead compound for further development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it maintains its inhibitory effects on FGFRs and cellular functions, although the extent of inhibition may decrease slightly over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed. These findings suggest a therapeutic window within which the compound is both effective and safe.

Metabolic Pathways

This compound is involved in metabolic pathways that include its biotransformation by liver enzymes . It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity, contributing to the overall effects of the compound. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on FGFRs . It may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The compound’s localization can influence its activity and effectiveness in inhibiting cellular processes.

Preparation Methods

The synthesis of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

    Addition: Addition reactions can occur at the pyrrolidine ring, involving reagents like acids or bases.

Scientific Research Applications

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is compared with other FGFR inhibitors such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.

Properties

IUPAC Name

2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQSVUSQARYGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 2
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 3
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 4
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 5
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 6
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

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